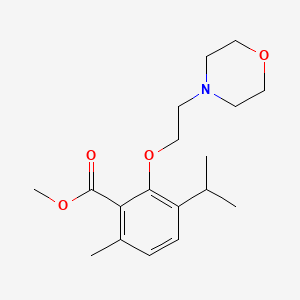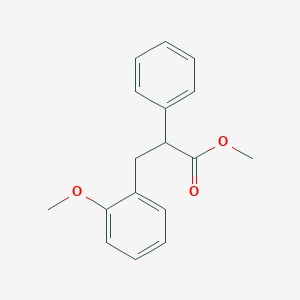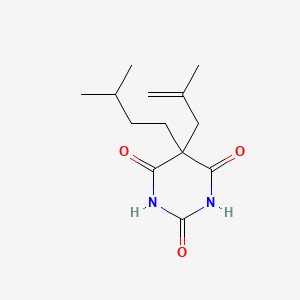
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of isopentyl and 2-methyl-2-propenyl groups attached to the barbituric acid core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid typically involves the alkylation of barbituric acid with isopentyl and 2-methyl-2-propenyl halides. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different substituted barbituric acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride in DMF.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted barbituric acid derivatives.
科学的研究の応用
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including sedative and hypnotic effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
- 5-Ethyl-5-(1-methyl-2-butenyl)barbituric acid
- 5-Propyl-5-(2-methyl-2-propenyl)barbituric acid
- 5-Isobutyl-5-(2-methyl-2-propenyl)barbituric acid
Uniqueness
5-Isopentyl-5-(2-methyl-2-propenyl)barbituric acid is unique due to its specific alkyl groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it valuable for specific research applications.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
5-(3-methylbutyl)-5-(2-methylprop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)5-6-13(7-9(3)4)10(16)14-12(18)15-11(13)17/h8H,3,5-7H2,1-2,4H3,(H2,14,15,16,17,18) |
InChIキー |
JCZIFUIECGJTDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




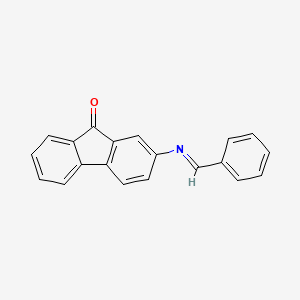

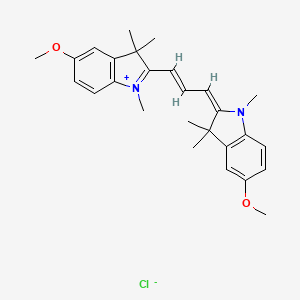
![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
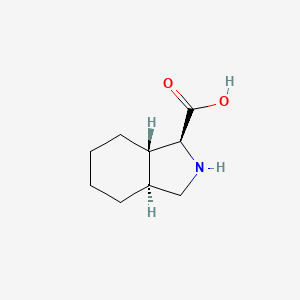
![1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate](/img/structure/B13794248.png)
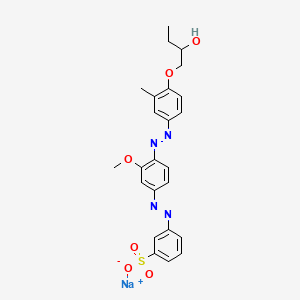
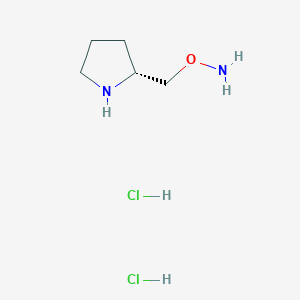
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
